N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine
Description
Properties
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-2,3-dimethylindazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-10-4-3-9(7-11(10)18-19(8)2)16-12-5-6-15-13(14)17-12/h3-7H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUMWVJJSLLWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469840 | |
| Record name | N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444731-74-2 | |
| Record name | N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-CHLOROPYRIMIDIN-4-YL)-2,3-DIMETHYL-2H-INDAZOL-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YT24FD2GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Base-Catalyzed Coupling in Methanol
The most widely reported method involves reacting 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in methanol under basic conditions. Sodium bicarbonate (1.34 mol) facilitates deprotonation of the indazole amine, enabling nucleophilic attack at the 4-position of the pyrimidine ring. The reaction proceeds at 25–30°C for 24 hours, followed by aqueous workup and ethyl acetate recrystallization to achieve an 86.7% yield.
Critical Parameters :
Alternative Solvent Systems
Dimethyl sulfoxide (DMSO) and triethylamine combinations have been explored to enhance reaction rates. In one protocol, triethylamine (1.5 equiv) in DMSO reduces reaction time to 8 hours at 50°C, though yields remain comparable to methanol-based systems (85–87%). However, DMSO introduces challenges in product isolation due to high boiling points, necessitating alternative workup strategies like antisolvent precipitation with water.
Ammonolysis of Haloindazole Derivatives
Halogen Displacement with Ammonia
Chinese patent CN112538073A discloses a two-step ammonolysis route starting from 6-halo-2,3-dimethyl-2H-indazole. The halogen atom (X = Cl, Br) undergoes displacement with aqueous ammonia at 80–100°C, followed by reaction with 2,4-dichloropyrimidine. This method circumvents nitro-group reduction steps, shortening the synthetic pathway by two stages compared to traditional routes.
Advantages :
-
Reduced Step Count : Eliminates nitro reduction and subsequent purification.
-
Safety : Avoids hydrogenation catalysts (e.g., Pd/C) and high-pressure conditions.
Limitations :
-
Substrate Availability : 6-Haloindazoles require specialized synthesis, increasing upfront costs.
-
Byproduct Formation : Competing ammonolysis at the 2-chloropyrimidine position necessitates careful stoichiometric control.
Methylation Strategies for Intermediate Functionalization
N-Methylation with Methyl Iodide
Post-coupling methylation of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine introduces the final methyl group using methyl iodide. Cesium carbonate (3.0 equiv) in dimethylformamide (DMF) at 20–30°C achieves 83–90.4% yields. The strong base ensures complete deprotonation of the secondary amine, while DMF stabilizes the transition state through polar aprotic effects.
Reaction Profile :
Cost-Effective Base Alternatives
To reduce reliance on expensive cesium carbonate ($450/kg), sodium hydroxide has been substituted in later steps. While this lowers material costs by 60%, yields decrease to 75–78% due to incomplete methylation and increased side-product formation.
Comparative Analysis of Synthetic Routes
Key Findings :
-
Methanol-based nucleophilic substitution offers the best balance of yield and scalability for industrial applications.
-
Ammonolysis routes, while step-efficient, require niche starting materials that limit broad adoption.
-
Cesium carbonate remains irreplaceable for high-yield methylation despite cost concerns.
Process Optimization and Industrial Considerations
Solvent Recycling
Methanol recovery via distillation reduces raw material costs by 22% in large-scale batches. Residual water content must be maintained below 0.5% to prevent hydrolysis of 2,4-dichloropyrimidine during reuse.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Antitumor Activity
Research indicates that N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is structurally related to compounds that exhibit antitumor properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor cell proliferation. A notable study highlighted its potential as a lead compound in developing new anticancer agents targeting specific pathways involved in tumor growth and survival .
Kinase Inhibition
The compound has been investigated for its activity as a kinase inhibitor. Kinases are critical enzymes involved in various signaling pathways that regulate cell division and survival. Inhibiting these enzymes can lead to therapeutic effects in cancer treatment. Preliminary findings suggest that this compound may effectively inhibit certain kinases implicated in cancer progression .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into device architectures has shown promise in enhancing charge transport properties, thereby improving device efficiency .
Pesticidal Activity
Recent studies have examined the pesticidal potential of this compound. Its structural similarity to known agrochemicals suggests it could serve as a lead compound for developing new pesticides targeting specific pests while minimizing environmental impact. Research is ongoing to evaluate its efficacy against various agricultural pests and its safety profile for non-target organisms .
Structural Insights
The molecular structure of this compound has been characterized using X-ray crystallography, revealing important information about its conformation and intermolecular interactions. The indazole and pyrimidine rings form specific dihedral angles that influence the compound's reactivity and stability .
Mechanism of Action
The mechanism of action of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pazopanib: A tyrosine kinase inhibitor used in cancer therapy.
Regorafenib: Another tyrosine kinase inhibitor with applications in oncology.
Lenvatinib: Used for its anti-angiogenic properties in cancer treatment.
Uniqueness
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is unique due to its specific substitution pattern on the pyrimidine and indazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological mechanisms.
Biological Activity
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a compound that has gained attention due to its potential biological activities, particularly as an impurity of the anti-cancer drug pazopanib, which is known for its role as an angiogenesis inhibitor targeting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) . This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and synthesis.
- Molecular Formula : C14H14ClN5
- Molecular Weight : 287.75 g/mol
- Appearance : Light beige to beige solid
The synthesis of this compound typically involves the reaction of 2,4-dichloropyrimidine with N,2,3-trimethyl-2H-indazol-6-amine in the presence of sodium bicarbonate and N,N-dimethylformamide at elevated temperatures . The yield of this reaction can reach up to 97%, producing a compound that serves as an intermediate in the synthesis of pazopanib.
This compound exhibits biological activity primarily through its interaction with angiogenesis pathways. As a derivative of pazopanib, it likely shares similar mechanisms involving the inhibition of tumor growth by blocking angiogenic signals. This compound's structural similarity to known angiogenesis inhibitors suggests it may also interfere with the signaling pathways that promote tumor vascularization.
Antitumor Activity
Research indicates that compounds similar to this compound can exhibit significant antitumor effects. For instance:
- In Vitro Studies : Various studies have demonstrated that related compounds inhibit cell proliferation in cancer cell lines. For example, chloroethyl pyrimidine nucleosides have shown marked inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
- In Vivo Studies : In animal models, compounds targeting similar pathways have been shown to reduce tumor size significantly. The use of pazopanib in clinical settings has validated the effectiveness of such compounds in treating renal cell carcinoma and soft tissue sarcomas .
Case Studies
Several case studies have highlighted the efficacy of pazopanib and its derivatives:
- Case Study 1 : A patient with metastatic renal cell carcinoma treated with pazopanib exhibited a significant reduction in tumor burden after several cycles of therapy.
- Case Study 2 : In a clinical trial involving soft tissue sarcoma patients, those treated with pazopanib showed improved progression-free survival compared to those receiving placebo .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 2-methyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in ethanol using NaHCO₃ as a base yields the product. Optimization involves adjusting stoichiometry (e.g., 1:1.1 molar ratio of amine to dichloropyrimidine), solvent choice (DMF or ethanol), and reaction temperature (room temperature to reflux). Post-synthesis purification via column chromatography (eluent: MeOH/EtOAc, 1:9) achieves ~80% yield .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used, with data collected at low temperatures (113 K) to minimize thermal motion. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is standard for small-molecule crystallography. Key parameters include space group identification (e.g., monoclinic P21/c), hydrogen-bonding analysis (C–H···N interactions), and handling π–π stacking interactions between indazole rings .
Q. What analytical techniques confirm the compound’s purity and structural integrity?
- Methodology : Use HPLC for purity assessment (>98% recommended). Nuclear magnetic resonance (NMR) confirms regiochemistry (e.g., distinguishing N-methylation sites via ¹H/¹³C shifts). Mass spectrometry (MS) validates molecular weight (e.g., m/z 287.75 for C₁₃H₁₂ClN₅). Crystallographic R-factor (<0.05) ensures structural accuracy .
Advanced Research Questions
Q. How do structural modifications (e.g., methylation, halogenation) influence the compound’s biological activity as a pazopanib derivative?
- Methodology : Compare activity via kinase inhibition assays (e.g., VEGFR, PDGFR). Methylation at the indazole N-position enhances metabolic stability but may reduce solubility. Chlorine at pyrimidine C2 improves target binding affinity. Computational docking (e.g., AutoDock Vina) models interactions with kinase active sites .
Q. What strategies resolve contradictions in CAS registry numbers (e.g., 444731-75-3 vs. 444731-74-2) arising from substituent variations?
- Methodology : Analyze substituent positions via SCXRD and 2D NMR. For example, 444731-75-3 refers to N,2,3-trimethylation, while 444731-74-2 lacks the N-methyl group. Cross-reference synthetic routes (e.g., iodomethane use in vs. absence in ) to clarify structural assignments .
Q. How does polymorphism affect the compound’s physicochemical properties, and how can it be controlled during crystallization?
- Methodology : Screen solvents (methanol, ethyl acetate) and temperatures (278–293 K) to isolate polymorphs. Differential scanning calorimetry (DSC) identifies thermal transitions, while powder XRD monitors batch consistency. Slow evaporation in methanol yields a methanol monosolvate with distinct hydrogen-bonding networks .
Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?
- Methodology : Use QSPR models (e.g., SwissADME) to estimate logP (~3.5 for high lipophilicity) and aqueous solubility. Molecular dynamics simulations assess membrane permeability. Introduce polar groups (e.g., hydroxyl) via derivatization to improve solubility without compromising target binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields (e.g., 54.7 mg vs. 80%) for similar synthetic routes?
- Resolution : Variability arises from reagent purity, solvent drying, or workup protocols. Reproduce reactions under inert atmospheres (Ar/N₂) and monitor via TLC. Scale-up effects (e.g., heat transfer inefficiencies) may reduce yields; optimize using flow chemistry for consistency .
Q. Why do crystal structures of closely related analogs show divergent dihedral angles (e.g., 62.63° vs. other values)?
- Resolution : Substituent steric effects (e.g., additional methyl groups) alter molecular conformation. Compare packing motifs: π–π interactions in the parent compound vs. hydrogen-bond-dominated networks in derivatives. Use Mercury software to visualize lattice interactions .
Methodological Best Practices
- Synthetic Chemistry : Prioritize anhydrous conditions for nucleophilic substitutions.
- Crystallography : Validate hydrogen atoms via difference Fourier maps and refine with riding models.
- Data Reporting : Include CIF files for crystal structures and raw NMR/MS spectra in supplementary materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
